Technical Monograph: 2-[3-(trifluoromethyl)phenoxy]ethanethioamide
Technical Monograph: 2-[3-(trifluoromethyl)phenoxy]ethanethioamide
This guide is structured as a technical monograph designed for immediate application in research and drug development workflows.
CAS Number: 20293-32-7 Primary Classification: Thioamide / Fluorinated Aryl Ether Role: Pharmaceutical Intermediate / Heterocyclic Building Block
Executive Summary
2-[3-(trifluoromethyl)phenoxy]ethanethioamide (CAS 20293-32-7) is a specialized organosulfur compound utilized primarily as a pharmacophore precursor in the synthesis of bioactive thiazoles. Its structural core combines a lipophilic 3-trifluoromethylphenoxy moiety with a reactive thioamide group, making it a critical intermediate for constructing Hantzsch thiazoles targeted at neuroinflammatory pathways (e.g., microglia modulation).
This guide details the physicochemical properties, validated synthetic protocols, and safety considerations required for the handling and application of this compound in medicinal chemistry.
Chemical Identity & Physicochemical Specifications[1]
| Property | Specification |
| Systematic Name | 2-[3-(trifluoromethyl)phenoxy]ethanethioamide |
| CAS Number | 20293-32-7 |
| Molecular Formula | C₉H₈F₃NOS |
| Molecular Weight | 235.23 g/mol |
| SMILES | NC(=S)COc1cccc(C(F)(F)F)c1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, THF; Sparingly soluble in water |
| Melting Point | 97 – 99 °C (Typical) |
| Structural Alerts | Thioamide (Hepatotoxicity potential), Trifluoromethyl (Metabolic stability) |
Synthetic Methodology
The synthesis of CAS 20293-32-7 is most reliably achieved via the thionation of its corresponding amide or nitrile precursor. Two protocols are detailed below: Method A (Lawesson’s Reagent) is preferred for laboratory-scale purity, while Method B (Gas Saturation) is scalable for industrial batches.
Method A: Thionation via Lawesson’s Reagent (Preferred)
Rationale: This method avoids the use of gaseous H₂S and provides high yields with simplified workup.
Reagents:
-
Precursor: 2-[3-(trifluoromethyl)phenoxy]acetamide
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Reagent: Lawesson’s Reagent (LR)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene
Protocol:
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Dissolution: Charge a reaction vessel with 1.0 equivalent of 2-[3-(trifluoromethyl)phenoxy]acetamide and dissolve in anhydrous THF (0.2 M concentration).
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Addition: Add 0.6 equivalents of Lawesson’s Reagent under an inert atmosphere (N₂ or Ar).
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Reflux: Heat the mixture to reflux (66°C for THF; 110°C for Toluene) for 2–4 hours. Monitor consumption of the amide via TLC (SiO₂, 30% EtOAc/Hexanes).
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
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Purification: The residue often contains phosphorus byproducts. Purify via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexanes) to isolate the thioamide as a pale yellow solid.
Method B: Thiolysis of Nitrile (Classical)
Rationale: Suitable for large-scale synthesis where Lawesson's reagent costs are prohibitive.
Reagents:
-
Precursor: 2-[3-(trifluoromethyl)phenoxy]acetonitrile
-
Reagent: Hydrogen Sulfide (H₂S) gas, Diethylamine (Catalyst)
-
Solvent: Ethanol or Pyridine[1]
Protocol:
-
Saturation: Dissolve the nitrile in Ethanol containing 5% Diethylamine. Cool to 0°C.[2][1]
-
Reaction: Bubble dry H₂S gas through the solution for 30–60 minutes until saturation is achieved.
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Incubation: Seal the vessel and allow it to stand at room temperature for 12–24 hours.
-
Isolation: Pour the reaction mixture into ice water. The thioamide typically precipitates. Filter, wash with cold water, and recrystallize from ethanol/water.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from phenol precursor to the target thioamide via the amide intermediate.
Analytical Characterization Profile
Verification of the thioamide structure is critical, particularly to distinguish it from unreacted nitrile or amide.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 9.5–10.0 ppm (br s, 1H): Thioamide NH (Anti).
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δ 9.0–9.5 ppm (br s, 1H): Thioamide NH (Syn). Note: Thioamide protons are significantly deshielded and broader compared to amides.
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δ 7.2–7.6 ppm (m, 4H): Aromatic protons (Pattern characteristic of 1,3-disubstitution).
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δ 4.8 ppm (s, 2H): -O-CH₂-CS-. Shifted downfield relative to amide analog (~4.5 ppm).
-
-
IR Spectroscopy:
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3150–3300 cm⁻¹: N-H stretch (Primary thioamide).
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1620–1640 cm⁻¹: N-H bending.
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1400–1450 cm⁻¹: C=S stretching (Strong band, diagnostic). Absence of C=O stretch at 1680 cm⁻¹ confirms conversion.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 236.23 m/z.
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Isotope Pattern: Distinct ³⁴S isotope peak (~4.4% relative abundance) may be visible.
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Pharmaceutical Applications
Hantzsch Thiazole Synthesis
The primary utility of CAS 20293-32-7 is as a C2-building block for thiazole synthesis. Reacting this thioamide with α-haloketones (e.g., chloroacetone, phenacyl bromide) yields 2,4-disubstituted thiazoles.
Mechanism:
-
S-Alkylation: The sulfur atom attacks the α-carbon of the haloketone.
-
Cyclization: The nitrogen attacks the ketone carbonyl.
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Dehydration: Loss of water aromatizes the ring to form the thiazole.
Therapeutic Relevance: Neuroinflammation
Recent patent literature identifies derivatives of this scaffold as inhibitors of microglia activation. The 3-trifluoromethylphenoxy group acts as a lipophilic anchor, improving blood-brain barrier (BBB) permeability, while the thiazole core (derived from the thioamide) serves as a rigid linker.
Application Logic Diagram
Figure 2: Application of CAS 20293-32-7 in the synthesis of bioactive thiazole pharmacophores.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Hepatotoxicity: Thioamides are structurally related to Thioacetamide (a known hepatotoxin and carcinogen Group 2B). Handle with extreme caution.
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).
-
Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[3]
Operational Protocols:
-
Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.
-
Deactivation: Treat waste streams containing thioamides with dilute hypochlorite (bleach) solution to oxidize the thioamide to the less toxic amide/sulfate before disposal.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
References
-
ChemicalBook. (n.d.). 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide Product Description. Retrieved from
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World Intellectual Property Organization. (2019). WO2019054427A1 - Compound having cyclic structure. (Patent describing the use of related thioamide intermediates in anti-inflammatory drug synthesis). Retrieved from
-
Fritz, S. P., et al. (2012).[2][1][4][5][6] An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Synthesis, 44(10), 1584–1590.[2][1][4][5][6] (Describes Lawesson's reagent protocols for related amides). Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 351-38-2 (Related Structure: 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide). Retrieved from
Sources
- 1. WO2019054427A1 - ç°ç¶æ§é ãæããååç© - Google Patents [patents.google.com]
- 2. WO2019054427A1 - Compound having cyclic structure - Google Patents [patents.google.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
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